(1-(2-aMinoethyl)cyclopentyl)Methanol
Description
(1-(2-Aminoethyl)cyclopentyl)methanol is a synthetic organic compound featuring a cyclopentane ring substituted with a methanol group and a 2-aminoethyl side chain.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-(2-aminoethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c9-6-5-8(7-10)3-1-2-4-8/h10H,1-7,9H2 |
InChI Key |
OGVHJZCZSKLABP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)cyclopentyl)methanol typically involves the reaction of cyclopentanone with ethylenediamine, followed by reduction. The general steps are as follows:
Formation of the Intermediate: Cyclopentanone reacts with ethylenediamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (1-(2-Aminoethyl)cyclopentyl)methanol.
Industrial Production Methods
In an industrial setting, the production of (1-(2-Aminoethyl)cyclopentyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Aminoethyl)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield (1-(2-Aminoethyl)cyclopentyl)carboxylic acid or (1-(2-Aminoethyl)cyclopentyl)aldehyde.
Reduction: Reduction of the amino group can yield (1-(2-Aminoethyl)cyclopentyl)amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2-Aminoethyl)cyclopentyl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2-Aminoethyl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the hydroxymethyl group can undergo metabolic transformations. These interactions and transformations can lead to various biological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and properties:
Pharmacological and Physicochemical Comparisons
- Aminoethyl vs. The 2-phenylethyl group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility .
- Impact of Substituent Position and Chain Length: Evidence from H₃ receptor antagonists (e.g., thiazolyl-piperazine derivatives) shows that minor structural changes (e.g., thiazole ring position) can drastically alter potency (pA₂ values ranging from 5.65 to 8.27) .
- Therapeutic Potential: Udifitimod’s INN recommendation suggests clinical relevance, likely targeting inflammatory or immune pathways due to its aryl and methoxy groups . Simpler analogs like (1-Methylcyclopentyl)methanol are used as intermediates, highlighting the role of cyclopentylmethanol derivatives in drug development .
Research Findings and Implications
- Synthetic Feasibility: The aminoethyl side chain in the target compound allows for modular derivatization, as demonstrated in the synthesis of cyclopentyl-based H₃ antagonists .
- Structure-Activity Relationships (SAR): Substitutions on the cyclopentane ring (e.g., methyl, phenyl, or aminoethyl groups) modulate receptor binding and metabolic stability. For example, bulky groups like phenyl enhance lipophilicity but may reduce oral bioavailability . Chain length optimization is critical; in H₃ antagonists, a three-methylene chain maximized potency (pA₂=8.27), while longer chains decreased activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
